(2R)-2-(methoxycarbonylamino)propanoic Acid
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Overview
Description
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C₆H₅NO₂. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position. This compound is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinic acid can be synthesized through various methods. One common method involves the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction typically occurs under reflux conditions in an aqueous medium .
Industrial Production Methods: Industrial production of isonicotinic acid often involves the catalytic oxidation of 4-methylpyridine. This process can be carried out using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: Isonicotinic acid undergoes various chemical reactions, including:
Oxidation: Isonicotinic acid can be oxidized to form isonicotinic acid N-oxide.
Reduction: Reduction of isonicotinic acid can yield isonicotinamide.
Substitution: The carboxyl group in isonicotinic acid can be substituted with other functional groups to form derivatives such as esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) under reflux conditions.
Substitution: Alcohols and acylating reagents for esterification reactions.
Major Products Formed:
Oxidation: Isonicotinic acid N-oxide.
Reduction: Isonicotinamide.
Substitution: Isonicotinic acid esters and amides.
Scientific Research Applications
Isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Isonicotinic acid derivatives are studied for their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of isonicotinic acid and its derivatives varies depending on the specific application. For example, isonicotinic acid hydrazide (isoniazid) exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition occurs through the activation of isoniazid by the bacterial enzyme catalase-peroxidase (KatG), leading to the formation of reactive intermediates that target the mycolic acid synthesis pathway .
Comparison with Similar Compounds
Nicotinic Acid:
Picolinic Acid: It has the carboxyl group at the 2-position and is known for its role in zinc absorption in the human body.
Uniqueness of Isonicotinic Acid: Isonicotinic acid is unique due to its position of the carboxyl group at the 4-position, which imparts distinct chemical and biological properties. For instance, its derivatives, such as isoniazid, have significant therapeutic applications that are not shared by nicotinic acid or picolinic acid .
Properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZODJINWJNPZ-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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